Bienvenue dans la boutique en ligne BenchChem!

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine

Allergic asthma Clinical phase Oral administration

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine (CAS 551936-17-5), also designated AIM-102 or D-Cyclohexylalanine-D-glutamateglycine, is a synthetic tripeptide composed of D-cyclohexylalanine, D-glutamic acid, and glycine. It belongs to the Immune Selective Anti-Inflammatory Derivatives (ImSAID) class—nonsteroidal, orally active peptides that modulate leukocyte trafficking and inflammatory responses without the broad immunosuppression characteristic of corticosteroids.

Molecular Formula C16H27N3O6
Molecular Weight 357.40 g/mol
CAS No. 551936-17-5
Cat. No. B1664465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine
CAS551936-17-5
SynonymsAIM-102;  AIM102;  AIM 102
Molecular FormulaC16H27N3O6
Molecular Weight357.40 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N
InChIInChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1
InChIKeyCNDMSQXUUIBFPE-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine (AIM-102): A Clinical-Stage Immune-Modulating Tripeptide for Inflammation Research and Procurement


3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine (CAS 551936-17-5), also designated AIM-102 or D-Cyclohexylalanine-D-glutamateglycine, is a synthetic tripeptide composed of D-cyclohexylalanine, D-glutamic acid, and glycine . It belongs to the Immune Selective Anti-Inflammatory Derivatives (ImSAID) class—nonsteroidal, orally active peptides that modulate leukocyte trafficking and inflammatory responses without the broad immunosuppression characteristic of corticosteroids [1]. AIM-102 has advanced to Phase II clinical evaluation (NCT01501942) for allergen-induced allergic asthma, distinguishing it from earlier-generation ImSAID tripeptides such as feG (D-Phe-D-Glu-Gly) that remain at the preclinical stage for pulmonary indications [2].

Why 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine Cannot Be Replaced by feG or Other ImSAID Tripeptides in Allergic Asthma Programs


Within the ImSAID tripeptide family, a single N-terminal residue substitution produces profound differences in clinical development status, target indication validation, and available human safety data. AIM-102 incorporates D-cyclohexylalanine at position 1, whereas feG and FEG bear D-phenylalanine and L-phenylalanine respectively [1]. This cyclohexyl-for-phenyl substitution alters lipophilicity (calculated logP), metabolic stability against gut peptidases, and potentially receptor-interaction geometry—factors that directly impact oral bioavailability and pulmonary efficacy, as evidenced by AIM-102's progression to oral Phase II dosing in allergic asthma patients while feG remains confined to parenteral preclinical rodent models of acute pancreatitis and endotoxemia [2]. Procurement of feG or FEG as a substitute for AIM-102 in an asthma-focused program introduces unvalidated pharmacokinetic and efficacy assumptions that the available clinical data cannot support.

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine: Quantified Differentiation Evidence Against Closest Comparator feG (D-Phe-D-Glu-Gly)


Clinical Development Status: Phase II Allergic Asthma Trial vs. feG Preclinical-Only Status

AIM-102 (3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine) is the only ImSAID tripeptide to have entered Phase II human clinical evaluation for allergic asthma. The randomized, double-blind, placebo-controlled, crossover trial (NCT01501942) evaluates oral administration at 15 mg/kg body weight in patients with mild to moderate allergen-induced asthma [1]. In contrast, the closest structural analog feG (D-Phe-D-Glu-Gly), despite extensive preclinical characterization, has no registered clinical trial for any pulmonary indication as of 2026 [2]. This represents a binary differentiation in regulatory-stage maturity with direct implications for translational research programs requiring human-validated compounds.

Allergic asthma Clinical phase Oral administration ImSAID

Oral Bioavailability: Clinical Oral Formulation vs. Parenteral-Only feG Administration in Published Studies

AIM-102 is formulated as an oral solution in phosphate-buffered saline (35.0 mg/mL) and administered orally in its Phase II trial, directly demonstrating oral bioavailability in humans [1]. The published preclinical literature on feG (D-Phe-D-Glu-Gly) predominantly employs intraperitoneal or intravenous administration; oral activity has been claimed for feG in intestinal anaphylaxis models but without formal absolute oral bioavailability (%F) determination or human pharmacokinetic data [2]. For procurement in programs targeting an orally delivered anti-inflammatory peptide for pulmonary disease, AIM-102 provides a clinical oral-dosing precedent that feG lacks for the asthma indication.

Oral bioavailability Route of administration Peptide stability ImSAID

Structural Differentiation: Cyclohexyl vs. Phenyl N-Terminus—Predicted Lipophilicity and Metabolic Stability Advantage

The defining structural feature of AIM-102 is the D-cyclohexylalanine residue at position 1, replacing the aromatic D-phenylalanine found in feG. The fully saturated cyclohexyl ring lacks the π-electron system of the phenyl group, which is predicted to reduce susceptibility to cytochrome P450-mediated aromatic oxidation while maintaining comparable steric bulk for receptor engagement [1]. Calculated logP for the N-terminal blocked dipeptide fragment D-Cha-D-Glu is approximately 0.3–0.5 log units higher than D-Phe-D-Glu, suggesting modestly enhanced membrane permeability without the metabolic liability of aromatic hydroxylation [2]. Quantitative experimental head-to-head metabolic stability data (e.g., human liver microsome t½) for AIM-102 vs. feG are not publicly available; this differentiation dimension is therefore classified as class-level inference supported by medicinal chemistry principles rather than direct empirical comparison.

Peptide design D-cyclohexylalanine Lipophilicity Metabolic stability

LPS-Induced Neutrophilia Inhibition: Functional Activity Shared with feG Class but with Clinical Translation Data Exclusive to AIM-102

AIM-102 inhibits lipopolysaccharide (LPS)-induced neutrophilia increase, a pharmacodynamic marker of anti-inflammatory activity relevant to pulmonary inflammation . feG has been shown to inhibit neutrophil chemotaxis and adhesion in vitro and reduce neutrophil infiltration in rodent acute lung injury models, establishing a shared ImSAID-class mechanism [1]. However, only AIM-102 has been evaluated in a clinical allergen-challenge model (Phase II NCT01501942) where neutrophilic airway inflammation is a measurable endpoint; feG's anti-neutrophil activity remains documented exclusively in preclinical LPS and pancreatitis models. Quantitative IC50 or ED50 values for LPS-induced neutrophilia inhibition are not publicly disclosed for either compound, limiting this evidence to a qualitative comparative functional dimension.

Neutrophilia LPS challenge Anti-inflammatory assay ImSAID pharmacology

Nonsteroidal Mechanism Differentiation from Corticosteroids: Class-Level Selectivity Advantage Applicable to AIM-102

AIM-102, as an ImSAID-class peptide, modulates leukocyte activation and trafficking without binding to the glucocorticoid receptor or inhibiting cyclooxygenase enzymes, distinguishing it mechanistically from both corticosteroids and NSAIDs [1]. Preclinical studies on the ImSAID class demonstrate anti-inflammatory efficacy without the hyperglycemia, bone loss, or adrenal suppression associated with corticosteroids, and without the gastrointestinal toxicity of NSAIDs [2]. This class-level mechanistic differentiation directly applies to AIM-102 procurement for programs seeking corticosteroid-sparing anti-inflammatory activity in allergic asthma, where chronic steroid use carries significant morbidity. Quantitative selectivity data (e.g., glucocorticoid receptor binding IC50 > 10 µM) are available for the ImSAID class broadly but not specifically published for AIM-102.

Nonsteroidal anti-inflammatory Immune modulation Corticosteroid-sparing ImSAID mechanism

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine: Evidence-Backed Procurement Scenarios for Allergic Asthma, Inflammation, and ImSAID Research


Allergic Asthma Translational Research Requiring a Clinical-Stage Orally Active ImSAID Tripeptide

For academic or industry programs translating ImSAID biology into human allergic asthma therapy, AIM-102 is the only tripeptide with Phase II clinical data in allergen-induced asthma (NCT01501942) [1]. Its oral formulation (35.0 mg/mL in PBS) and 15 mg/kg clinical dose provide a validated starting point for pharmacokinetic/pharmacodynamic modeling, whereas feG and FEG lack any pulmonary clinical data. Procure AIM-102 when the program objective is human asthma translation, not general ImSAID mechanism exploration. [1]

Corticosteroid-Sparing or Steroid-Intolerant Asthma Model Development

AIM-102's nonsteroidal ImSAID mechanism—modulation of leukocyte β2 integrin function without glucocorticoid receptor engagement—makes it a procurement candidate for models of steroid-refractory asthma or for evaluating corticosteroid-sparing combination regimens [2]. The ImSAID class has demonstrated anti-inflammatory efficacy in preclinical models without HPA-axis suppression, hyperglycemia, or bone loss. Select AIM-102 over feG when oral dosing and clinical translational relevance to steroid-sparing strategies are required. [2]

Peptide Oral Bioavailability and Metabolic Stability Studies with a Cyclohexyl-Modified Tripeptide Scaffold

AIM-102's D-cyclohexylalanine N-terminus provides a saturated hydrocarbon modification that serves as a metabolic stability probe relative to aromatic D-phenylalanine (feG) or L-phenylalanine (FEG) analogs [3]. The cyclohexyl group eliminates the aromatic oxidation site while preserving steric bulk for target engagement. Researchers studying structure-stability relationships in short peptides should procure AIM-102 alongside feG for comparative microsomal stability, plasma stability, and Caco-2 permeability experiments to empirically determine the cyclohexyl substitution advantage. [3]

LPS-Challenge Pulmonary Inflammation Models with Clinical Pharmacodynamic Back-Translation

AIM-102 inhibits LPS-induced neutrophilia increase, a pharmacodynamic endpoint relevant to acute lung injury and asthma exacerbation research . While feG also inhibits neutrophil chemotaxis in preclinical models, only AIM-102 has been studied in a clinical allergen-challenge setting where airway neutrophilia is a measurable endpoint. Procurement of AIM-102 is indicated for LPS-challenge or allergen-challenge models intended to back-translate clinical pharmacodynamic findings to preclinical mechanistic studies.

Quote Request

Request a Quote for 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.